molecular formula C15H16N2O4 B1684511 Apaziquone CAS No. 114560-48-4

Apaziquone

Cat. No. B1684511
M. Wt: 288.3 g/mol
InChI Key: MXPOCMVWFLDDLZ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apaziquone, also known as EO9 and Qapzola, is a small molecule that has been investigated for the treatment of bladder cancer . It is a member of indoles .


Synthesis Analysis

Apaziquone was first synthesized at the University of Amsterdam in 1987 . It was developed as one of a series of derivatives of mitomycin C .


Molecular Structure Analysis

Apaziquone is an indolequinone that has three active centers: an aziridinyl group at C5, a vinylic group at C2, and others . Its molecular formula is C15H16N2O4 .


Chemical Reactions Analysis

Apaziquone is a prodrug that is activated to DNA damaging species by oxidoreductases, particularly NQO1 . The quinone nucleus of apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone .


Physical And Chemical Properties Analysis

Apaziquone has a molecular weight of 288.30 g/mol . It is a member of indoles .

Scientific Research Applications

EO9 (Apaziquone): Clinical Trials and Loco-Regional Therapy Applications

EO9 (Apaziquone) has a history of clinical trials that initially showed poor efficacy due to rapid pharmacokinetic elimination and poor tissue penetration. However, further understanding led to its application in intravesical administration for superficial transitional cell carcinoma of the bladder. This method showed promise by circumventing drug delivery issues and reducing systemic exposure risks, demonstrating clinical activity against marker lesions in both phase I and II clinical trials (Phillips, Hendriks, & Peters, 2013).

Pharmacokinetic and Pharmacodynamic Evaluation

Apaziquone demonstrated significant anti-cancer activity against NMIBC when administered intravesically, with good tolerance and no systemic side effects observed. Phase III trials did not meet primary endpoints, but post-hoc analyses suggested significant benefits, especially when administered 30 minutes or more after surgery, highlighting its suitability for local therapy (Phillips, Hendriks, Sweeney, Reddy, & Peters, 2017).

Stability in Human Urine

Stability experiments indicated that EO9 is unstable in urine at higher temperatures but remains stable at 37 degrees Celsius for up to 3 hours, providing insights for clinical application and handling protocols (Vainchtein et al., 2007).

Future Research Directions

Despite promising results in intravesical use for NMIBC, further research is needed to confirm the benefits of Apaziquone. The development seems to have stalled due to phase 3 trials not meeting their primary endpoint, indicating a need for new trials or research directions (Arends & Alfred Witjes, 2020).

Orthotopic Bladder Cancer Model and Formulation Testing

In an orthotopic rat bladder cancer model, Apaziquone's antitumor activity and safety were confirmed, supporting its clinical observations and the validity of the model for testing different formulations (Arentsen et al., 2012).

Dermal Irritation Study

A dermal irritation study in rabbits showed that Apaziquone did not cause irritation at clinically relevant concentrations, addressing concerns about accidental dermal contact during preparation and administration for intravesical therapy (Reddy, Chawla, & Fruchtman, 2012).

properties

IUPAC Name

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOCMVWFLDDLZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869587
Record name Apaziquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apaziquone

CAS RN

114560-48-4
Record name Apaziquone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114560-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apaziquone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apaziquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12593
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apaziquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APAZIQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apaziquone
Reactant of Route 2
Apaziquone
Reactant of Route 3
Apaziquone
Reactant of Route 4
Apaziquone
Reactant of Route 5
Apaziquone
Reactant of Route 6
Apaziquone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.